

An In-depth Technical Guide to (S)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Methyl-1-phenylpropan-1-amine

Cat. No.: B1588299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methyl-1-phenylpropan-1-amine, a chiral amine belonging to the substituted phenethylamine class, presents a compelling profile for researchers in neuropharmacology and medicinal chemistry. Structurally analogous to amphetamine, this compound is recognized as a central nervous system (CNS) stimulant. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic availability of dopamine and norepinephrine. This guide provides a comprehensive overview of the synthesis, analytical methodologies, pharmacological properties, and potential therapeutic applications of **(S)-2-Methyl-1-phenylpropan-1-amine**, offering a valuable resource for its further investigation and development.

Chemical and Physical Properties

(S)-2-Methyl-1-phenylpropan-1-amine is an organic compound with the molecular formula $C_{10}H_{15}N$ and a molecular weight of 149.23 g/mol .[\[1\]](#)[\[2\]](#) It is a chiral molecule, with the (S)-enantiomer being the focus of this guide. The presence of a primary amine and a phenyl group are key structural features that dictate its chemical reactivity and biological activity.

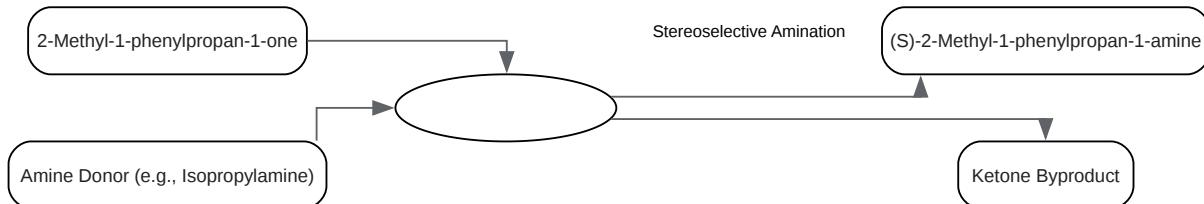
| Property | Value | Source |
|-------------------|--------------------------------------|-----------------------------------------|
| Molecular Formula | C ₁₀ H ₁₅ N | [1] [2] |
| Molecular Weight | 149.23 g/mol | [1] [2] |
| IUPAC Name | (1S)-2-methyl-1-phenylpropan-1-amine | |
| CAS Number | 68906-26-3 | |
| Appearance | Colorless liquid | |
| Odor | Strong amine odor | |

Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

The enantioselective synthesis of **(S)-2-Methyl-1-phenylpropan-1-amine** is crucial for elucidating its specific pharmacological effects, as different enantiomers of chiral drugs can exhibit distinct biological activities. Several stereoselective synthetic strategies can be employed to obtain the desired (S)-enantiomer.

Biocatalytic Asymmetric Synthesis

Transaminases (TAs) offer an environmentally friendly and highly selective method for the synthesis of chiral amines from prochiral ketones.[\[3\]](#) This approach can be utilized for the asymmetric synthesis of **(S)-2-Methyl-1-phenylpropan-1-amine**.



[Click to download full resolution via product page](#)

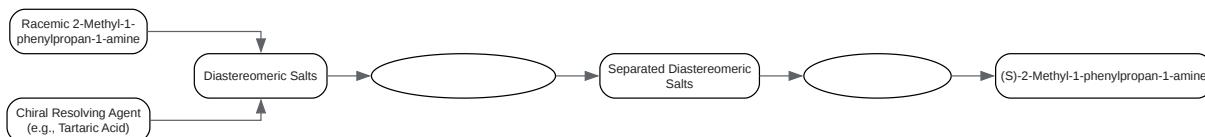
Caption: Biocatalytic synthesis of the target compound.

Protocol for Biocatalytic Asymmetric Synthesis:

- Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-methyl-1-phenylpropan-1-one, in an appropriate buffer system (e.g., phosphate buffer, pH 7.5).
- Enzyme and Co-factor Addition: Add a selected (S)-selective transaminase and pyridoxal 5'-phosphate (PLP) as a co-factor.
- Amine Donor: Introduce an amine donor, such as isopropylamine, in excess to drive the reaction equilibrium towards product formation.
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
- Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess.
- Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the **(S)-2-Methyl-1-phenylpropan-1-amine** using column chromatography or distillation.

Chiral Resolution of Racemic 2-Methyl-1-phenylpropan-1-amine

An alternative approach involves the synthesis of the racemic mixture followed by chiral resolution. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.



[Click to download full resolution via product page](#)

Caption: Chiral resolution of the racemic amine.

Protocol for Chiral Resolution:

- Salt Formation: Dissolve the racemic 2-methyl-1-phenylpropan-1-amine in a suitable solvent and add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.
- Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.
- Isolation: Isolate the desired diastereomeric salt by filtration.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (S)-amine.
- Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent and purify as needed.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of **(S)-2-Methyl-1-phenylpropan-1-amine**, particularly for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of chiral amines.^[4]

Exemplary Chiral HPLC Method:

| Parameter | Condition |
|--------------|------------------------------------------------------------|
| Column | Chiralpak® AD-H or similar polysaccharide-based column |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |

Method Development Insights:

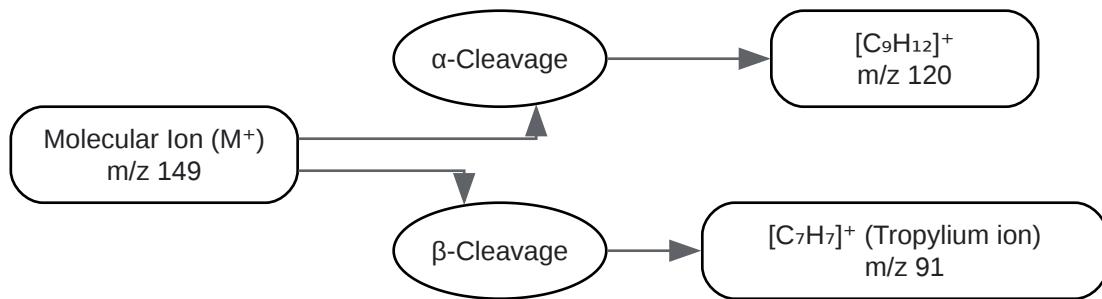
- The choice of the chiral stationary phase is critical and may require screening of several columns.
- The mobile phase composition, particularly the ratio of the non-polar and polar components and the type and concentration of the amine modifier (e.g., diethylamine, triethylamine), significantly influences the separation and should be optimized.[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and structural elucidation of volatile compounds. The electron ionization (EI) mass spectrum of 2-Methyl-1-phenylpropan-1-amine is expected to show characteristic fragmentation patterns.

Predicted GC-MS Fragmentation:

The primary fragmentation pathway for phenethylamines involves cleavage of the $\text{C}\alpha\text{-C}\beta$ bond. For 2-Methyl-1-phenylpropan-1-amine, this would lead to the formation of a tropyl cation (m/z 91) and a fragment corresponding to the amine-containing portion of the molecule. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[\[6\]](#) [\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in GC-MS.

Protocol for GC-MS Analysis:

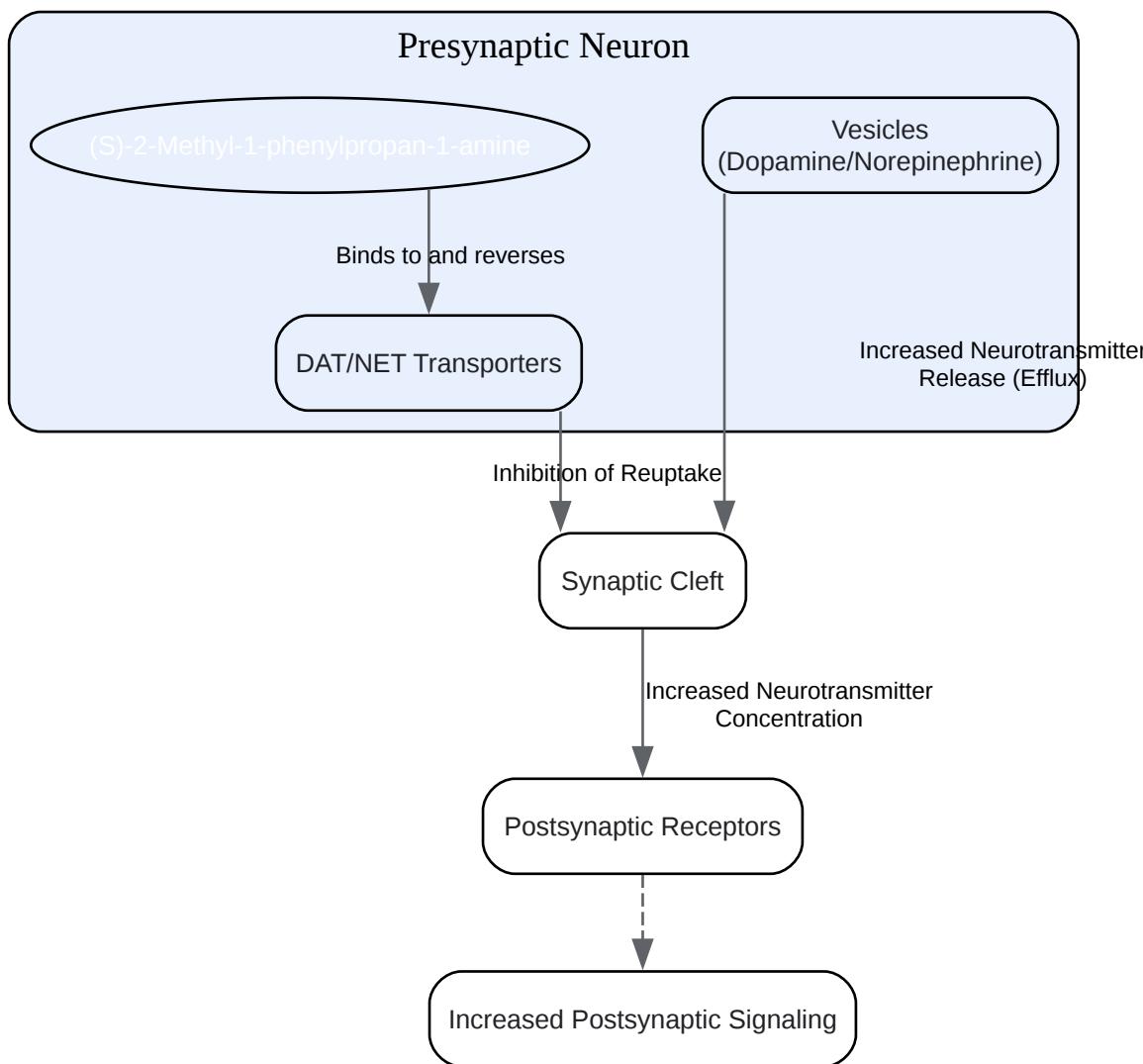
- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
- Injection: Inject a small volume (e.g., 1 μ L) into the GC system.
- GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities.
- MS Detection: Acquire mass spectra in electron ionization (EI) mode, typically at 70 eV.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Pharmacological Profile

(S)-2-Methyl-1-phenylpropan-1-amine is a central nervous system stimulant, with its pharmacological effects stemming from its interaction with monoamine transporters.

Mechanism of Action

Similar to amphetamine, **(S)-2-Methyl-1-phenylpropan-1-amine** is believed to act as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters.^[8] This dual action leads to a significant increase in the synaptic concentrations of these neurotransmitters.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action at the synapse.

In Vivo Pharmacology

In vivo studies with amphetamine analogs have demonstrated a correlation between increased extracellular dopamine and norepinephrine levels and behavioral effects such as increased locomotor activity and stereotypy.^{[9][10]} Microdialysis studies in animal models are a key methodology to quantify the in vivo effects of **(S)-2-Methyl-1-phenylpropan-1-amine** on neurotransmitter release.^[8]

Exemplary In Vivo Study Design (Locomotor Activity):

- Animals: Use of rodents (e.g., mice or rats) is common.
- Acclimation: Acclimate the animals to the testing environment (e.g., open-field arena).
- Drug Administration: Administer **(S)-2-Methyl-1-phenylpropan-1-amine** via a suitable route (e.g., intraperitoneal injection).
- Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
- Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group.

Potential Therapeutic Applications

Given its mechanism of action as a dopamine and norepinephrine releasing agent, **(S)-2-Methyl-1-phenylpropan-1-amine** holds potential for the treatment of conditions characterized by deficits in these neurotransmitter systems.

- Attention-Deficit/Hyperactivity Disorder (ADHD): The therapeutic effects of stimulants in ADHD are attributed to their ability to enhance dopaminergic and noradrenergic signaling in the prefrontal cortex.
- Narcolepsy: The wake-promoting effects of stimulants are beneficial in treating the excessive daytime sleepiness associated with narcolepsy.

Further research is required to fully evaluate the efficacy and safety of **(S)-2-Methyl-1-phenylpropan-1-amine** for these and other potential indications.

Toxicology and Safety

The toxicological profile of **(S)-2-Methyl-1-phenylpropan-1-amine** has not been extensively studied. However, based on its structural similarity to other substituted amphetamines, potential adverse effects may include cardiovascular (e.g., increased heart rate and blood pressure), psychiatric (e.g., psychosis, anxiety), and neurotoxic effects.[\[11\]](#)[\[12\]](#)[\[13\]](#) A thorough toxicological evaluation is necessary to determine its safety profile.

Conclusion

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral psychoactive compound with a mechanism of action centered on the modulation of dopamine and norepinephrine transporters. Its synthesis can be achieved through stereoselective methods, and its analysis is reliant on chiral chromatography and mass spectrometry. While its pharmacological profile suggests potential therapeutic applications in disorders such as ADHD and narcolepsy, further in-depth research, including quantitative receptor binding studies, *in vivo* efficacy models, and comprehensive toxicological evaluations, is essential to fully understand its potential and limitations as a therapeutic agent or a research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. yakhak.org [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 8. The neuropharmacology of ADHD drugs *in vivo*: insights on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology and management of novel psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcpath.org [rcpath.org]
- 13. "Evaluation of Mechanism of Action and Toxicity of Novel Psychoactive S" by Robert Michael Sears [scholarcommons.sc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-Methyl-1-phenylpropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588299#literature-review-of-s-2-methyl-1-phenylpropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com